![molecular formula C24H18N2O2S B2729954 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 892275-47-7](/img/structure/B2729954.png)
2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
“2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C24H18N2O2S and a molecular weight of 398.48. It is a derivative of benzofuro[3,2-d]pyrimidine .
Synthesis Analysis
Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 . The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .Chemical Reactions Analysis
The 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones and 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones were synthesized by using the bioisostere concept, which were obtained via the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .Scientific Research Applications
Synthesis and Biological Activity
Researchers have been focused on synthesizing benzofuro[3,2-d]pyrimidine derivatives and exploring their biological activities. For instance, an efficient synthesis method for 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives has been developed, leveraging aza-Wittig reactions and yielding compounds in satisfactory outcomes. These compounds' structures were confirmed through various spectroscopic methods, underscoring the potential for further biological evaluation (Wang et al., 2019).
Antimicrobial and Antitumor Potential
Several studies have synthesized novel compounds with the intention of evaluating their antimicrobial and antitumor activities. For example, new phenylfuro[3,2-d]pyrimidine glycosides derivatives were synthesized, indicating pharmacological potential upon preliminary evaluation (Ghoneim et al., 2019). Moreover, compounds such as 2-(2-Hydroxyethylamino)-3-phenyl-1-benzofuro[3,2-d]pyrimidin-4(3H)-one have been synthesized, revealing intricate molecular interactions through crystal structure analysis, hinting at possible applications in material science or drug design (Zhang et al., 2009).
Corrosion Inhibition
The chemical structure of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives also finds utility in corrosion inhibition studies. Research has been conducted on the effectiveness of pyrimidine derivatives as corrosion inhibitors for mild steel in acidic solutions, demonstrating significant inhibition performance and shedding light on the mechanistic aspects of corrosion protection (Hou et al., 2019).
Chemical Properties and Reaction Mechanisms
Investigations into the molecular rearrangements and pyrolysis of related sulphur compounds have provided insights into reaction mechanisms and product formation, essential for further chemical synthesis and applications in various industrial processes (El-Dean et al., 1991).
properties
IUPAC Name |
2-benzylsulfanyl-3-(2-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-16-9-5-7-13-19(16)26-23(27)22-21(18-12-6-8-14-20(18)28-22)25-24(26)29-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEDVMJIIUYTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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